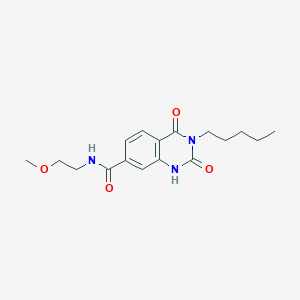
N-(1-acetylindolin-6-yl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetylindolin-6-yl)-9H-xanthene-9-carboxamide, also known as IXA, is a chemical compound that has been extensively studied for its potential therapeutic applications. IXA belongs to the family of xanthene derivatives and has been shown to exhibit a wide range of biological activities. In
科学的研究の応用
Synthesis and Characterization
N-(1-acetylindolin-6-yl)-9H-xanthene-9-carboxamide and its derivatives are often synthesized and characterized to explore their potential applications. For example, the synthesis of related compounds like N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides has been reported, showcasing their moderate to excellent antibacterial and antifungal activities (Rajput & Sharma, 2021).
Another study details the crystal structure and Hirshfeld surface analysis of acetoacetanilide-based reaction products, indicating the potential of these compounds in developing structurally novel products (Naghiyev et al., 2020).
Biological Activity
Compounds structurally similar to N-(1-acetylindolin-6-yl)-9H-xanthene-9-carboxamide have been evaluated for their anti-proliferative activity. For instance, a study on N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl) pyrrolidine-1-carboxamide revealed its anti-proliferative effects on A375 cells (Zhou et al., 2021).
Another relevant research identified a novel agonist of the alpha7 neuronal nicotinic acetylcholine receptor, N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, suggesting its potential in treating cognitive deficits in schizophrenia (Wishka et al., 2006).
Fluorescence and Sensing Applications
- Studies have developed carboxamide-based fluorescence sensors for detecting metal ions, such as the N-(thiazole-2-yl) picolinamide ligand, indicating potential applications in medical and environmental sensing (Kiani et al., 2020).
Catalytic and Chemical Reactions
Related compounds, like N-acetylamino acids, have been studied under microwave heating for their racemization, showing the potential of these compounds in chemical synthesis processes (Dressen et al., 2009).
The synthesis of novel carboxamide derivatives of 2-quinolones and their antimicrobial and antitubercular activities were also investigated, showcasing the diversity in the applications of these compounds (Kumar et al., 2014).
特性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-15(27)26-13-12-16-10-11-17(14-20(16)26)25-24(28)23-18-6-2-4-8-21(18)29-22-9-5-3-7-19(22)23/h2-11,14,23H,12-13H2,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMIDHFXAYSBDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)-9H-xanthene-9-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Fluorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2367033.png)

![7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2367038.png)

![2,4-dimethyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2367041.png)

![(2E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-hydroxybutanenitrile](/img/structure/B2367043.png)


![N-(furan-2-ylmethyl)-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2367049.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluorophenyl)amino]acetamide](/img/structure/B2367050.png)

![9-(3-methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367055.png)
